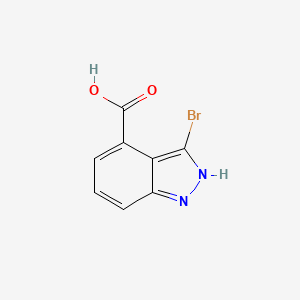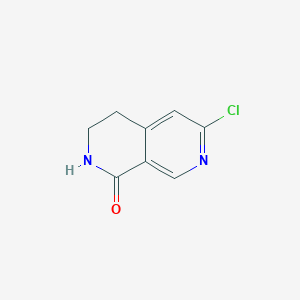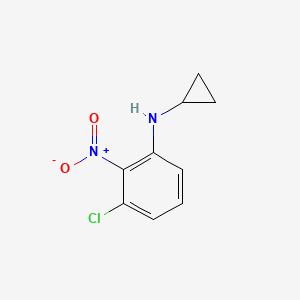
3-Chloro-N-cyclopropyl-2-nitroaniline
説明
“3-Chloro-N-cyclopropyl-2-nitroaniline” is a derivative of aniline . It has a molecular formula of C6H5ClN2O2 . The term nitroaniline in chemistry refers to a derivative of aniline (C6H5NH2) containing a nitro group (—NO2) .
Synthesis Analysis
The synthesis of nitroanilines involves several steps. The first step is a nitration, followed by a conversion from the nitro group to an amine . The nitro group is a meta director, which means that the first step needs to be the nitration . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .Molecular Structure Analysis
The molecular structure of “3-Chloro-N-cyclopropyl-2-nitroaniline” has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311 + + G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions of nitroanilines involve several steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-N-cyclopropyl-2-nitroaniline” include a melting point of 107-108°C, a boiling point of 327.1±22.0 °C (Predicted), and a density of 1.494±0.06 g/cm3 (Predicted) .科学的研究の応用
Mechanistic Probes in Nitrosation Reactions
N-Alkyl-N-cyclopropylanilines, closely related to 3-Chloro-N-cyclopropyl-2-nitroaniline, have been synthesized to investigate their reactivity with nitrous acid in aqueous acetic acid. These compounds undergo rapid transformation to produce corresponding N-alkyl-N-nitrosoaniline by specific cleavage of the cyclopropyl group from the nitrogen. This behavior supports a mechanism involving the formation of an amine radical cation, followed by rapid cyclopropyl ring opening, illustrating the potential of cyclopropylanilines as mechanistic probes in nitrosation reactions of N,N-dialkyl aromatic amines (Loeppky & Elomari, 2000).
Environmental Remediation through Biodegradation
Studies on the anaerobic degradation of nitroaromatic compounds, which are structurally similar to 3-Chloro-N-cyclopropyl-2-nitroaniline, have revealed the potential for environmental remediation. Isolated microbial strains such as Geobacter sp. KT7 and Thauera aromatica KT9 can utilize these compounds as sole carbon and nitrogen sources under anaerobic conditions, highlighting the importance of microbial pathways in the bioremediation of nitroaromatic pollutants (D. Duc, 2019).
Aerobic Degradation Pathways
The aerobic degradation of nitroaromatic compounds by specific bacterial strains, such as Rhodococcus sp., demonstrates a novel pathway for environmental cleanup. These microorganisms can use nitroaromatics as the sole source of carbon, nitrogen, and energy, transforming them into less harmful substances. This process involves the conversion of nitro groups to amino groups and the release of nitrite ions, showcasing the role of specific enzymes in the degradation pathways and offering insights into the aerobic biodegradation mechanisms for compounds like 3-Chloro-N-cyclopropyl-2-nitroaniline (Khan et al., 2013).
Electrocatalytic Detection of Nitroaromatic Compounds
The development of β-cyclodextrin/silver nanoparticle composite modified electrodes for the detection of nitroaromatic compounds in aqueous solutions represents a significant advancement in analytical chemistry. This method relies on the different reduction potentials and binding strengths of nitroaromatic compounds, facilitating their selective detection and indicating the potential for real-time monitoring of pollutants closely related to 3-Chloro-N-cyclopropyl-2-nitroaniline in environmental samples (Chen et al., 2012).
Safety And Hazards
“3-Chloro-N-cyclopropyl-2-nitroaniline” is classified as Acute toxicity, Oral (Category 2), H300 Acute toxicity, Inhalation (Category 2), H330 Acute toxicity, Dermal (Category 1), H310 Specific target organ toxicity - repeated exposure (Category 2), H373 Short-term (acute) aquatic hazard (Category 1), H400 Long-term (chronic) aquatic hazard (Category 2), H411 .
将来の方向性
特性
IUPAC Name |
3-chloro-N-cyclopropyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-2-1-3-8(9(7)12(13)14)11-6-4-5-6/h1-3,6,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQWXTVKKFNQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C(=CC=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-cyclopropyl-2-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)
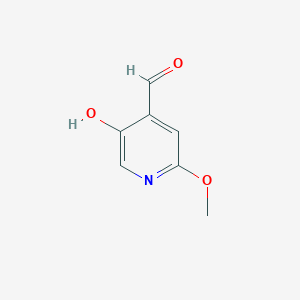
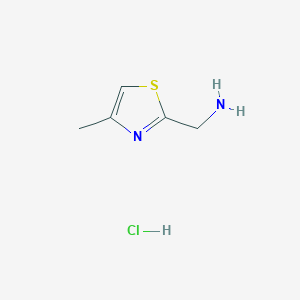
![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)
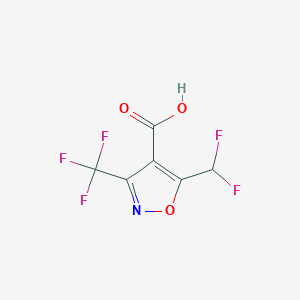

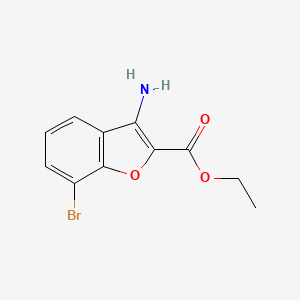
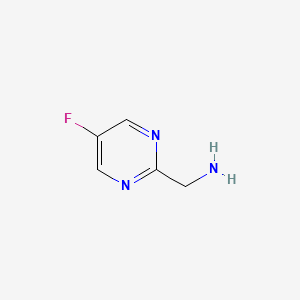
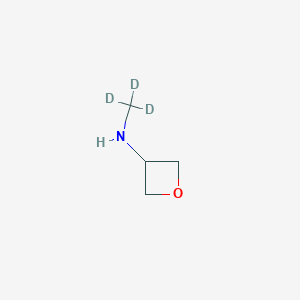
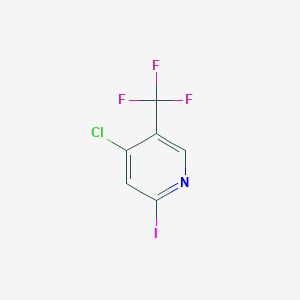
![3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459321.png)
![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
